molecular formula C18H23F2NO B6132731 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine

3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine

Cat. No.: B6132731
M. Wt: 307.4 g/mol
InChI Key: LKRJAERJKRMRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique pharmacological properties that make it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine involves its interaction with dopamine receptors in the brain. This compound acts as a dopamine receptor agonist, which means that it activates these receptors and enhances their function. This leads to an increase in the release of dopamine, a neurotransmitter that is involved in the regulation of movement, cognition, and motivation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to have a number of different effects on the brain and body, including the regulation of dopamine release, the modulation of neurotransmitter signaling pathways, and the enhancement of cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in the regulation of movement, cognition, and motivation. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are a number of different future directions for research on 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine. Some of the most promising areas of research include the development of new drugs for the treatment of neurological disorders, the exploration of the compound's effects on other neurotransmitter systems, and the investigation of its potential as a cognitive enhancer. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 3,4-difluorophenylacetonitrile with ethylmagnesium bromide to form 3,4-difluorophenylethylmagnesium bromide. This intermediate is then reacted with 1-methylcyclopropylcarbonyl chloride to form the corresponding ketone. Finally, the ketone is reduced using sodium borohydride to produce the desired compound.

Scientific Research Applications

3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of movement and cognition.

Properties

IUPAC Name

[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(1-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO/c1-18(8-9-18)17(22)21-10-2-3-14(12-21)5-4-13-6-7-15(19)16(20)11-13/h6-7,11,14H,2-5,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRJAERJKRMRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)N2CCCC(C2)CCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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